

Introduction: The Significance of a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Cbz-2-piperidinecarboxylic acid*

Cat. No.: B031692

[Get Quote](#)

1-(Benzylxycarbonyl)-2-piperidinecarboxylic acid, commonly known as **1-Cbz-2-piperidinecarboxylic acid** or N-Cbz-pipecolic acid, is a protected amino acid derivative of significant interest in medicinal chemistry and organic synthesis. Its rigid piperidine scaffold is a key structural motif in a wide array of pharmacologically active compounds, including inhibitors of cysteine proteases and Poly(ADP-ribose) Polymerase (PARP) for cancer treatment^[1].

For researchers, scientists, and drug development professionals, understanding the solubility of this compound is not a trivial pursuit. Solubility is a critical physicochemical parameter that governs every stage of the development pipeline, from synthesis and purification to formulation and bioavailability.^{[2][3]} Poorly characterized solubility can lead to failed reactions, inefficient purifications, and misleading results in biological assays.^[2] This guide provides a comprehensive overview of the known physicochemical properties of **1-Cbz-2-piperidinecarboxylic acid**, the factors governing its solubility, and detailed protocols for its experimental determination.

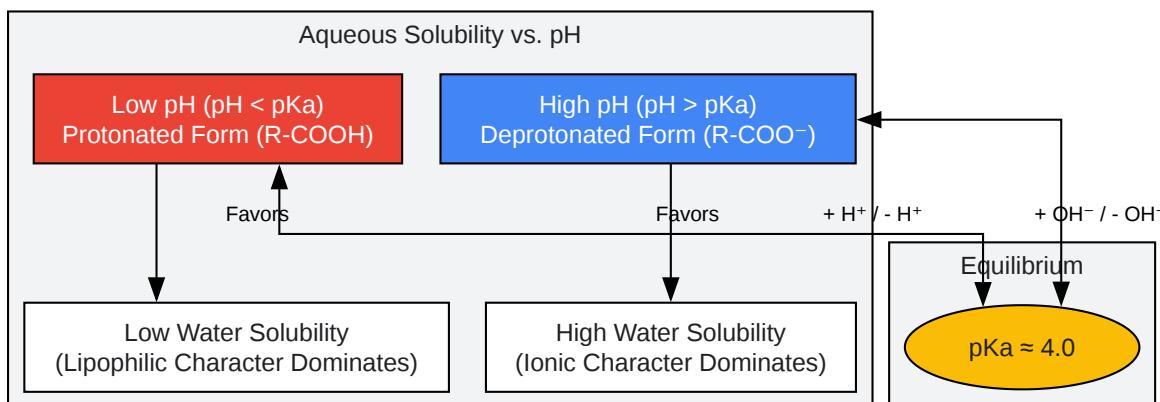
Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for **1-Cbz-2-piperidinecarboxylic acid** are summarized below. These values provide the foundation for predicting its behavior in various solvent systems.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₇ NO ₄	[4][5][6]
Molecular Weight	263.29 g/mol	[4][5][6]
Melting Point	80-83 °C (racemate/unspecified) 111- 115 °C ((R)-enantiomer)	[4][5]
Predicted pKa	4.01 ± 0.20	[4]
Predicted LogP	2.1 - 2.2	[4]
Appearance	White to off-white crystalline powder	[7]

The presence of both a lipophilic benzyloxycarbonyl (Cbz) group and a polar carboxylic acid function imparts an amphiphilic character to the molecule. The predicted LogP value of ~2.2 suggests a moderate degree of lipophilicity, indicating that it will not be freely soluble in water but will have appreciable solubility in many organic solvents.[4] The pKa of ~4 is of paramount importance, as it signals that the molecule's charge state—and therefore its aqueous solubility—will be highly dependent on pH.[4]

Qualitative Solubility Profile and Key Influencing Factors


While specific quantitative solubility data (e.g., in mg/mL) for **1-Cbz-2-piperidinecarboxylic acid** is not widely published in public literature, a robust qualitative profile can be derived from its structure and the fundamental principles of chemical interactions, such as the "like dissolves like" rule.[8][9]

The Critical Role of pH

For a carboxylic acid, pH is the most dominant factor controlling aqueous solubility.[10][11] The relationship between pH, pKa, and the molecular form of **1-Cbz-2-piperidinecarboxylic acid** dictates its solubility behavior.

- At Low pH ($\text{pH} < 2$): The compound will be fully protonated (COOH form). This neutral form is less polar and will exhibit very low water solubility. Its solubility will be primarily driven by the lipophilic Cbz and piperidine moieties.
- At Mid pH ($\text{pH} \approx \text{pKa} \approx 4$): A mixture of the protonated (COOH) and deprotonated (COO^-) forms will exist.
- At High pH ($\text{pH} > 6$): The compound will be predominantly in its deprotonated, anionic carboxylate form (COO^-). This ionic form is significantly more polar and capable of strong ion-dipole interactions with water, leading to a dramatic increase in aqueous solubility.[12] [13]

This behavior is routinely exploited in synthesis workups, where the compound can be extracted into an organic solvent from an acidic aqueous solution and then back-extracted into a basic aqueous solution to remove non-acidic impurities.[1]

[Click to download full resolution via product page](#)

Figure 1. Relationship between pH, molecular form, and aqueous solubility.

Solvent Polarity

Based on its structure, the expected solubility in common lab solvents is as follows:

- Soluble in: Polar aprotic solvents (e.g., DMSO, DMF), chlorinated solvents (e.g., Dichloromethane, Chloroform), and lower alcohols (e.g., Methanol, Ethanol). Ether is also used for extraction, indicating good solubility.[1]
- Sparingly Soluble to Insoluble in: Nonpolar solvents (e.g., Hexane, Heptane) and neutral to acidic water.

Temperature

The dissolution of a solid in a solvent is typically an endothermic process. Therefore, the solubility of **1-Cbz-2-piperidinocarboxylic acid** is expected to increase with rising temperature.[7][10] This principle is fundamental to purification by recrystallization, where the compound is dissolved in a minimum amount of a hot solvent and allowed to crystallize upon cooling.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[3][14] This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Principle

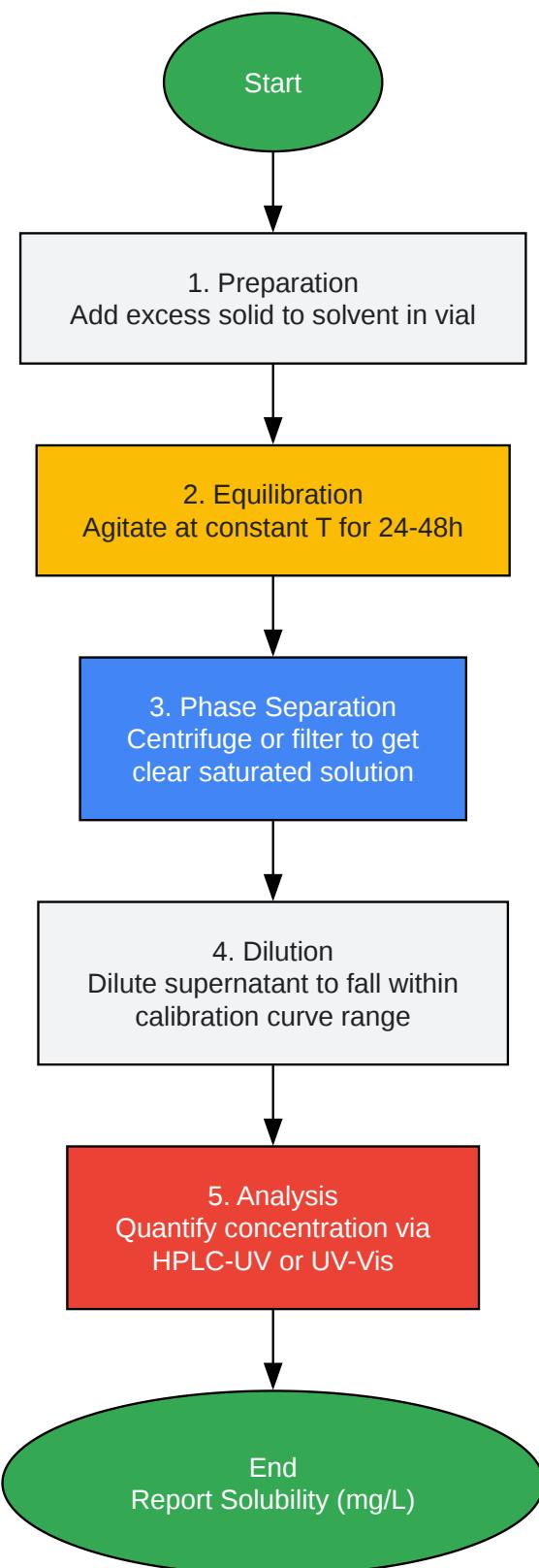
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured using a validated analytical technique.

Materials and Equipment

- **1-Cbz-2-piperidinocarboxylic acid** (solid)
- Solvent of interest (e.g., pH 7.4 phosphate-buffered saline, ethanol)
- Glass vials with screw caps
- Orbital shaker or thermomixer with temperature control

- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology


- Preparation: Add an excess amount of solid **1-Cbz-2-piperidinecarboxylic acid** to a glass vial. The key is to ensure that a visible amount of solid remains at the end of the experiment, confirming that the solution is saturated. A starting point is to add ~5-10 mg of solid to 1 mL of the solvent.
- Equilibration: Tightly cap the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a consistent speed (e.g., 850 rpm) for a defined period.^[2]
 - Causality Insight: A minimum of 24 hours is recommended to ensure that a true thermodynamic equilibrium is reached, especially for compounds that dissolve slowly.^[3]
 [15] It is best practice to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.
- Phase Separation: After equilibration, allow the vials to rest at the set temperature for 30 minutes to let the excess solid settle. Carefully separate the saturated supernatant from the solid. This is a critical step to avoid contaminating the sample with undissolved particles. Two common methods are:
 - Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).
 - Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter. Discard the first few drops to avoid any adsorption effects from the filter material.
- Sample Preparation for Analysis: Immediately after separation, dilute a known volume of the clear, saturated solution with an appropriate solvent to bring its concentration into the linear

range of the analytical method's calibration curve.

- Quantification: Analyze the diluted sample using a pre-validated analytical method.
 - HPLC-UV: This is a highly specific and accurate method. The Cbz group's phenyl ring provides a strong chromophore for UV detection (typically around 254 nm). A calibration curve must be prepared using standards of known concentration.
 - UV-Vis Spectrophotometry: A simpler, higher-throughput method. A calibration curve is generated by measuring the absorbance of several standard solutions of known concentrations.^[14] This method is suitable if no other components in the solution absorb at the same wavelength.
- Calculation: Calculate the concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The final solubility is typically reported in units of $\mu\text{g/mL}$, mg/L , or mM .

Visualization of Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination process.

[Click to download full resolution via product page](#)

Figure 2. Workflow for Shake-Flask Solubility Determination.

Conclusion and Applications

While quantitative solubility data for **1-Cbz-2-piperidinecarboxylic acid** remains sparse in public databases, a comprehensive understanding of its physicochemical properties allows for robust predictions of its behavior. Its solubility is dominated by solvent polarity and, most critically, the pH of aqueous media. The provided experimental protocol for the shake-flask method offers a reliable framework for researchers to generate high-quality, reproducible solubility data. This data is indispensable for:

- Process Chemistry: Selecting appropriate solvents for synthesis, controlling reaction kinetics, and designing efficient crystallization-based purifications.
- Drug Discovery: Ensuring compound solubility in biological assay buffers to obtain reliable screening data and avoiding false negatives.[\[2\]](#)
- Formulation Science: Developing suitable delivery systems for preclinical and clinical studies, where understanding the pH-solubility profile is essential for predicting dissolution in the gastrointestinal tract.

By applying the principles and methods outlined in this guide, researchers can effectively manage and exploit the solubility characteristics of this important synthetic building block.

References

- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
- **1-Cbz-2-piperidinecarboxylic acid**. LookChem.
- (R)-(+)-**1-Cbz-2-piperidinecarboxylic acid** 97%. Sigma-Aldrich.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Shake Flask Method Summary. BioAssay Systems.
- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
- Determination of aqueous solubility by heating and equilibration: A technical note.
- Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq.
- How does pH affect water solubility of organic acids (or acids in general)? . Reddit.

- Solubility of organic compounds (video). Khan Academy.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College.
- N-Cbz-Piperidine-2-carboxylic acid. Echemi.
- **1-CBZ-2-PIPERIDINECARBOXYLIC ACID** | 28697-07-6. ChemicalBook.
- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?.
- The effect of different pH-adjusting acids on the aqueous solubility of...
- (S)-(-)-**1-Cbz-2-piperidinecarboxylic acid** | CAS 28697-11-2. Santa Cruz Biotechnology.
- Pipecolic acid | Solubility of Things. Solubility of Things.
- Carboxylic acid - Properties, Structure, Reactions. Britannica.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-CBZ-2-PIPERIDINECARBOXYLIC ACID | 28697-07-6 [chemicalbook.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. lookchem.com [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. scbt.com [scbt.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.ws [chem.ws]
- 9. Khan Academy [khanacademy.org]
- 10. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 14. bioassaysys.com [bioassaysys.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Introduction: The Significance of a Versatile Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031692#1-cbz-2-piperidinecarboxylic-acid-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com